Unique Uricosuric Activity: Zoxazolamine Lowers Serum Urate While Chlorzoxazone and 6-Hydroxy-Zoxazolamine Do Not
Zoxazolamine (the free base of the hydrochloride salt) exhibits uricosuric activity—increasing urinary uric acid excretion and lowering serum urate—at oral doses up to 125–250 mg in gout patients. In contrast, its primary metabolite 6-hydroxy-zoxazolamine and the structurally related clinical muscle relaxant chlorzoxazone show zero uricosuric activity in the same gouty subject population [1]. This represents a qualitative functional divergence, not merely a potency difference, and is the primary evidence that zoxazolamine cannot be replaced by chlorzoxazone or its own hydroxylated metabolite for uricosuric research applications.
| Evidence Dimension | Uricosuric activity (serum urate reduction / urinary uric acid excretion increase) |
|---|---|
| Target Compound Data | Active: zoxazolamine 125–250 mg p.o. increased urinary uric acid excretion and lowered serum urate in gouty subjects |
| Comparator Or Baseline | Chlorzoxazone – no uricosuric activity; 6-hydroxy-zoxazolamine – no uricosuric activity (same subject population) |
| Quantified Difference | Qualitative presence vs. complete absence of uricosuric effect |
| Conditions | Clinical study in gouty human subjects; oral administration; metabolic fate investigation |
Why This Matters
For any research program requiring simultaneous muscle relaxation and urate-lowering pharmacology, zoxazolamine is the only benzoxazole in its class that provides both activities; substitution with chlorzoxazone forfeits the uricosuric endpoint entirely.
- [1] Conney AH, et al. The metabolic fate of zoxazolamine (Flexin) in man. J Pharmacol Exp Ther. 1960 Apr;128(4):333-341. View Source
